7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Catalog No.
S913826
CAS No.
1416712-40-7
M.F
C11H11ClIN3O
M. Wt
363.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-py...

CAS Number

1416712-40-7

Product Name

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

IUPAC Name

7-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine

Molecular Formula

C11H11ClIN3O

Molecular Weight

363.58 g/mol

InChI

InChI=1S/C11H11ClIN3O/c12-7-4-5-14-9-10(7)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2

InChI Key

ZOPXLCXIDUSMTK-UHFFFAOYSA-N

SMILES

C1CCOC(C1)N2C3=C(C=CN=C3C(=N2)I)Cl

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CN=C3C(=N2)I)Cl

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo-pyridine core structure. This compound is characterized by the presence of a chlorine atom at the 7-position and an iodine atom at the 3-position, along with a tetrahydro-2H-pyran substituent. Its unique structure allows for various chemical interactions and biological activities, making it a subject of interest in medicinal chemistry.

, particularly those involving halogen substitution and cross-coupling reactions. For instance, it can undergo Suzuki–Miyaura cross-coupling reactions, where arylboronic acids react with the iodine atom to form aryl-substituted derivatives. The reaction conditions typically involve palladium catalysts and bases such as cesium carbonate, leading to high yields of the desired products .

Preliminary studies suggest that 7-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine exhibits significant biological activity. It has been linked to potential anti-cancer properties due to its ability to inhibit specific molecular pathways involved in tumor growth. Additionally, its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

The synthesis of 7-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can be achieved through several methods:

  • Cyclization: The initial step often involves the cyclization of 2-chloro-3-cyanopyridine with hydrazine, followed by iodination at the C3 position.
  • Suzuki Coupling: This method allows for the introduction of aryl groups via cross-coupling reactions with boronic acids under palladium catalysis.
  • Functionalization: The compound can be further functionalized by introducing various substituents at different positions through selective reactions .

Interaction studies involving 7-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine have shown that it can bind to various biological macromolecules, including proteins and nucleic acids. These interactions can influence cellular processes and may contribute to its observed biological activity.

Several compounds share structural similarities with 7-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridineChlorine at C6 and methyl at C3Less halogenation leads to different reactivity
5-Iodo-1-(tetrahydro-2H-pyran)-1H-pyrazolo[4,3-b]pyridineIodine at C5Different substitution pattern affects biological activity
7-Bromo-1H-pyrazolo[4,3-b]pyridineBromine instead of chlorineVarying halogen may influence binding affinity

The uniqueness of 7-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine lies in its specific combination of halogens and the tetrahydro-pyran moiety, which may enhance its solubility and bioavailability compared to similar compounds.

XLogP3

2.7

Dates

Last modified: 04-14-2024

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